Sodium (nitrilotriacetato)strontate
Description
Structure
3D Structure of Parent
Properties
CAS No. |
92988-11-9 |
|---|---|
Molecular Formula |
C6H6NNaO6Sr |
Molecular Weight |
298.72 g/mol |
IUPAC Name |
sodium;strontium;2-[bis(carboxylatomethyl)amino]acetate |
InChI |
InChI=1S/C6H9NO6.Na.Sr/c8-4(9)1-7(2-5(10)11)3-6(12)13;;/h1-3H2,(H,8,9)(H,10,11)(H,12,13);;/q;+1;+2/p-3 |
InChI Key |
JJKPPCRRBKECFL-UHFFFAOYSA-K |
Canonical SMILES |
C(C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Sr+2] |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways
Strategies for the Preparation of Sodium (nitrilotriacetato)strontate
The creation of this compound hinges on the controlled reaction between strontium sources and the chelating agent, nitrilotriacetic acid.
The direct synthesis of this compound is typically achieved through the reaction of a water-soluble strontium salt with nitrilotriacetic acid (NTA) or its sodium salt in an aqueous solution. Nitrilotriacetic acid is a versatile chelating agent that can coordinate with metal ions through its three carboxylate groups and one nitrogen atom. wisc.edu The reaction involves the complexation of the strontium ion (Sr²⁺) by the nitrilotriacetate ligand.
A general approach involves dissolving a strontium salt, such as strontium chloride (SrCl₂) or strontium nitrate (B79036) (Sr(NO₃)₂), in water and adding a stoichiometric amount of a solution of the trisodium (B8492382) salt of NTA. youtube.com The formation of the complex is often driven by the precipitation of the product from the solution. The stability of such metal-NTA complexes is a known phenomenon, with the NTA molecule effectively sequestering the metal ion. wisc.edunih.gov The synthesis of NTA itself can be achieved by reacting chloroacetic acid with sodium hydroxide (B78521) to form sodium chloroacetate, which then reacts with ammonium (B1175870) chloride. chemicalbook.com
Table 1: Reactants in the Direct Synthesis of this compound
| Reactant | Formula | Role |
|---|---|---|
| Strontium Salt (e.g., Strontium Chloride) | SrCl₂ | Source of Strontium (Sr²⁺) ions |
| Nitrilotriacetic Acid (or its sodium salt) | C₆H₉NO₆ (NTA) | Chelating agent (ligand) |
| Sodium Hydroxide (optional) | NaOH | pH adjustment, deprotonation of NTA |
Optimizing the crystallization process is critical for obtaining this compound with high purity and in good yield. The quality and size of the resulting crystals are directly influenced by several chemical and physical parameters. youtube.com Key factors include the concentration of reactants, pH of the solution, temperature, and the choice of solvent.
Slow and controlled crystallization generally leads to larger and more perfect crystals, which are easier to purify. Techniques such as slow cooling of a saturated solution or slow evaporation of the solvent can be employed. The pH is particularly important as it affects the protonation state of the nitrilotriacetic acid's carboxyl groups, which in turn influences its chelating ability and the complex's solubility. The presence of other ions in the solution can also impact the ionic strength and affect crystal formation. For instance, studies on sodium chloride crystallization have shown that factors like feed concentration, agitation speed, and residence time significantly affect the crystal yield and size. google.com Similar principles apply to the crystallization of metal-organic complexes.
Table 2: Parameters for Optimizing Crystallization
| Parameter | Effect on Purity and Yield | Optimization Strategy |
|---|---|---|
| Temperature | Affects solubility and supersaturation rate. | Implement a slow cooling profile to prevent rapid precipitation and formation of small, impure crystals. |
| pH | Influences the ligand's charge and coordination ability, affecting complex stability and solubility. | Adjust pH carefully to the optimal range for complex formation and crystallization, avoiding decomposition or side reactions. |
| Concentration | Determines the level of supersaturation, a key driving force for crystallization. | Start with a concentration near the saturation point and induce supersaturation slowly (e.g., via slow evaporation) to promote controlled growth. |
| Solvent System | The polarity and coordinating ability of the solvent can affect the complex's solubility and crystal habit. | Experiment with different solvents or solvent mixtures to find conditions that yield well-formed crystals. |
| Agitation | Stirring affects mass transfer and can influence nucleation rates and crystal size. | Gentle or no stirring is often preferred during the growth phase to avoid the formation of multiple small crystals or damaging growing crystals. |
To determine the precise three-dimensional atomic and molecular structure of this compound, single crystals of sufficient quality and size are required for X-ray crystallography. youtube.com Growing such crystals often requires more refined techniques than those used for bulk precipitation.
Common methods for growing single crystals of organic and metal-organic compounds include:
Slow Evaporation: A solution of the complex is left undisturbed in a vessel with a loose-fitting cap, allowing the solvent to evaporate slowly over days or weeks. This gradually increases the concentration, leading to the formation of a few large crystals.
Vapor Diffusion: This technique involves placing a concentrated drop of the complex solution on a platform inside a sealed chamber that also contains a reservoir of a "precipitant" solvent in which the complex is less soluble. The vapor from the precipitant slowly diffuses into the drop, reducing the complex's solubility and inducing crystallization.
Liquid-Liquid Diffusion (Layering): A solution of the complex is carefully layered with a less dense, miscible solvent in which the complex is insoluble. Crystals form slowly at the interface between the two liquids. youtube.com
For strontium-containing organic complexes, crystals have been successfully grown by dissolving the material in a suitable solvent to create a saturated solution and then storing it at a low temperature (e.g., -30 °C) to induce crystallization. nih.govacs.org The goal is to produce clear, well-formed crystals, ideally with dimensions around 0.25 x 0.25 x 0.25 mm, which are suitable for diffraction analysis. youtube.com
Nitrilotriacetate Complexes as Precursors in Inorganic Materials Synthesis
Metal-chelate complexes, including nitrilotriacetates, serve as valuable single-source precursors for the synthesis of multi-element inorganic materials. The intimate mixing of the metal ions at a molecular level within the precursor complex facilitates the formation of homogeneous oxide phases upon thermal decomposition.
This compound can act as a precursor for producing strontium-containing oxide ceramics, such as the perovskite strontium titanate (SrTiO₃). rsc.org SrTiO₃ is a material with a wide range of applications in electronics, from capacitors to substrates for high-temperature superconductors. us-nano.com
The precursor method, often categorized under sol-gel or chemical precipitation routes, involves heating the metal-organic complex in air at elevated temperatures (calcination). During this process, the organic nitrilotriacetate ligand decomposes and burns off, while the strontium and other metal ions (in this case, titanium would be introduced from a separate precursor, often another chelate) react to form the desired oxide. This approach offers significant advantages over traditional solid-state reactions, which require grinding powders and high temperatures. The use of a chelated precursor like a nitrilotriacetate complex ensures a homogeneous distribution of the metal cations, leading to the formation of a pure, single-phase ceramic powder at relatively lower temperatures. rsc.orgiieta.org This process avoids issues of incomplete reaction and phase segregation common in mechanically mixed powders.
The thermal decomposition of metal-organic precursors like this compound is a versatile method for synthesizing nanostructured materials. nih.govresearchgate.net By carefully controlling the decomposition conditions, it is possible to tailor the size, shape, and crystallinity of the resulting oxide particles. This is a key advantage for producing materials with enhanced properties, such as high surface area for catalysis or specific morphologies for electronic devices.
The synthesis of strontium titanate nanoparticles, for example, can be achieved through hydrothermal or sol-gel methods using various precursors, followed by a thermal treatment. semanticscholar.orgescholarship.org The decomposition of a single-source precursor containing both strontium and titanium chelated by ligands like NTA would provide excellent control over stoichiometry at the nanoscale. Key parameters influencing the final nanostructure include the heating rate, final calcination temperature, and the atmosphere (e.g., air, inert gas). Rapid heating can lead to smaller nanoparticles, while higher temperatures generally promote crystal growth and sintering. This method allows for the creation of materials like SrTiO₃ nanoparticles with controlled morphologies, which is crucial for applications in photocatalysis and advanced ceramics. escholarship.orgresearchgate.net The thermal decomposition of strontium nitrate, a related simple salt, has been shown to occur in a single stage to form strontium oxide, demonstrating the principle of forming oxides from precursors. asianpubs.orgsciencemadness.org
Advanced Structural Elucidation and Supramolecular Architecture
Single-Crystal X-ray Diffraction Studies
In its complexes, the strontium(II) ion typically exhibits coordination numbers ranging from 6 to 9, and sometimes higher, depending on the steric and electronic properties of the coordinating ligands. osti.gov In the context of the nitrilotriacetato ligand, the Sr(II) center is expected to be chelated by the tetradentate NTA ligand. The coordination sphere would be completed by oxygen atoms from water molecules or adjacent NTA ligands, leading to a coordination number of likely 7, 8, or 9. The resulting coordination geometry around the strontium ion is often a distorted polyhedron, such as a capped trigonal prism or a tricapped trigonal prism. For instance, in a related hydrated strontium methotrexate (B535133) salt, the strontium ions are coordinated by carboxyl groups, illustrating their flexible coordination behavior. nih.gov
Table 1: Anticipated Coordination Parameters for Strontium(II) in a Nitrilotriacetato Complex
| Parameter | Expected Value Range |
|---|---|
| Sr-O Bond Lengths | 2.50 - 2.80 Å |
| Sr-N Bond Length | 2.60 - 2.90 Å |
| Coordination Number | 7 - 9 |
Note: This table is based on typical values for strontium complexes with similar ligands and is predictive for Sodium (nitrilotriacetato)strontate.
Nitrilotriacetic acid (NTA), in its deprotonated form, is a versatile tetradentate ligand, capable of binding to a metal ion through its three carboxylate oxygen atoms and the central nitrogen atom. nih.gov This multi-point attachment, known as chelation, forms a stable complex. nih.gov The conformation of the NTA ligand is dictated by the geometric constraints of the metal's coordination sphere. The three acetate (B1210297) arms of the NTA ligand can arrange themselves in various ways to accommodate the size and preferred coordination geometry of the strontium ion. The chelation mode is anticipated to be tetradentate, with the NTA³⁻ anion wrapping around the Sr²⁺ ion.
The presence of water molecules, either directly bonded to the strontium ion (coordinated water) or held within the crystal lattice (lattice water), is a common feature in the crystal structures of such salts. nih.gov These water molecules form hydration shells around the ions and play a crucial role in stabilizing the crystal structure through an extensive network of hydrogen bonds. The number and position of these water molecules are precisely determined by single-crystal X-ray diffraction.
Structural Probes in Solution Phase
While crystallography provides a static picture of the solid state, spectroscopic techniques can offer insights into the dynamic nature of this compound in solution.
In solution, the coordination environment of the strontium ion can be more fluid than in the solid state. Techniques such as Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy (Infrared and Raman) can be employed to study the coordination dynamics.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While strontium itself is not a commonly studied NMR nucleus, ¹H and ¹³C NMR spectroscopy can provide information about the conformation and dynamics of the NTA ligand in solution. nih.gov Changes in the chemical shifts of the protons and carbons of the NTA ligand upon complexation with strontium can confirm the binding and provide insights into the solution-state structure.
Vibrational Spectroscopy (IR and Raman): Infrared (IR) and Raman spectroscopy are powerful tools for probing the coordination of the carboxylate groups of the NTA ligand to the strontium ion. researchgate.net Upon coordination, the characteristic vibrational frequencies of the C=O and C-O bonds in the carboxylate groups will shift compared to the free ligand. These shifts can be used to distinguish between coordinated and uncoordinated carboxylate groups and to infer the nature of the metal-ligand bonding.
Molecular Modeling and Computational Approaches to Solution Complex Speciation
The behavior of this compound in aqueous solutions is governed by a complex interplay of equilibria, leading to the formation of various species. Molecular modeling and computational chemistry provide powerful tools to investigate these solution-state dynamics, offering insights that are often difficult to obtain through experimental methods alone. nih.govnih.gov
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to predict the structures and relative energies of different strontium-NTA species that may exist in solution. researchgate.netmdpi.comresearchgate.netnih.govnih.gov These calculations can model the coordination of the strontium ion with the nitrilotriacetate (NTA) ligand, as well as the influence of solvent molecules. By calculating the Gibbs free energy of formation for various potential complexes, it is possible to estimate their stability constants and predict their relative abundance under different pH and concentration conditions. researchgate.net
Molecular dynamics (MD) simulations offer a complementary approach by simulating the movement of atoms and molecules over time. nih.govnih.gov This allows for the study of the dynamic behavior of the [Sr(NTA)]⁻ complex in solution, including its hydration shell and interactions with surrounding water molecules and other ions. MD simulations can reveal details about the flexibility of the complex, the lability of the coordinated water molecules, and the potential for the formation of dimers or larger aggregates.
The following table summarizes key thermodynamic data for the formation of the Sr-NTA complex, which is fundamental for computational speciation studies.
| Complex | Log K (Stability Constant) | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) |
| [Sr(NTA)]⁻ | 4.98 | -28.4 | -1.7 | 90 |
Note: The thermodynamic values can vary depending on the experimental conditions such as ionic strength and temperature. The data presented here are representative values from the literature.
These computational approaches are not only crucial for understanding the fundamental chemistry of this compound in solution but also for predicting its environmental fate and designing potential applications in areas such as ion sequestration and controlled release systems.
Comparative Structural Analysis with Related Alkaline Earth Metal and Transition Metal-NTA Complexes
The structural characteristics of this compound can be further illuminated by comparing it with analogous NTA complexes of other alkaline earth and transition metals. Such a comparative analysis helps to understand the influence of the metal ion's size, charge, and electronic configuration on the coordination geometry and supramolecular assembly.
Alkaline Earth Metal-NTA Complexes:
The coordination chemistry of NTA with alkaline earth metals (Mg²⁺, Ca²⁺, Sr²⁺, Ba²⁺) is largely dictated by the ionic radius and the electrostatic interactions. Generally, NTA acts as a tetradentate ligand, coordinating to the metal ion through the nitrogen atom and three carboxylate oxygen atoms. wikipedia.org The remaining coordination sites on the metal are typically occupied by water molecules.
In the case of the smaller magnesium ion, the [Mg(NTA)(H₂O)₃]⁻ complex is expected, with the magnesium ion adopting a six-coordinate, distorted octahedral geometry. nih.gov As we move down the group to calcium, the increased ionic radius can lead to higher coordination numbers. For example, the crystal structure of the calcium-NTA complex anion, [Ca(NTA)(H₂O)₃]⁻, also shows a coordinated structure. wikipedia.orgwikipedia.org
Transition Metal-NTA Complexes:
Transition metal-NTA complexes exhibit a richer variety of coordination geometries and electronic properties due to the presence of d-orbitals. The coordination of NTA to transition metals like Co(II), Ni(II), and Fe(III) has been extensively studied. wikipedia.orgiaea.orgwisc.edu In many of these complexes, NTA also behaves as a tetradentate ligand. For example, in the [Ni(NTA)(H₂O)₂]⁻ complex, the nickel ion is in a distorted octahedral environment. wikipedia.org
The bond lengths between the metal and the donor atoms of the NTA ligand are influenced by the nature of the metal ion. Generally, the M-N bond is longer than the M-O bonds. The table below provides a comparison of selected bond lengths in different metal-NTA complexes.
| Complex | M-N Bond Length (Å) | Average M-O Bond Length (Å) | Ionic Radius of Metal (pm) |
| [Co(NTA)(H₂O)]⁻ | 2.155 | 2.084 | 74.5 |
| [Ni(NTA)(H₂O)₂]⁻ | 2.12 | 2.06 | 69 |
| [Fe(NTA)₂]³⁻ | 2.37 | 2.00 | 64.5 |
| [Ca(NTA)(H₂O)₃]⁻ | ~2.5 | ~2.4 | 100 |
| Predicted for [Sr(NTA)(H₂O)ₓ]⁻ | ~2.6-2.7 | ~2.5-2.6 | 118 |
Note: Bond lengths are approximate and can vary depending on the specific crystal structure and coordination environment. The values for the strontium complex are predicted based on trends.
The comparison with transition metal complexes highlights the predominantly ionic nature of the bonding in the strontium-NTA complex, as opposed to the greater covalent character in transition metal complexes. This difference influences the stability and reactivity of the complexes. For instance, the stability constants of transition metal-NTA complexes are generally higher than those of alkaline earth metal-NTA complexes. researchgate.net
Spectroscopic and Spectrometric Investigations for Electronic and Vibrational States
Vibrational Spectroscopy (Infrared and Raman) for Ligand-Metal Coordination Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for probing the coordination of the NTA ligand to the strontium metal center. nih.govnih.gov The vibrational modes of the carboxylate and amine groups within the NTA ligand are particularly sensitive to the formation of metal-ligand bonds.
The chelation of the strontium ion by the NTA ligand is primarily understood by analyzing the shifts in the stretching frequencies of the carboxylate (COO⁻) and amine (C-N) groups. In a free NTA ligand, the carboxylate groups exhibit characteristic symmetric and asymmetric stretching vibrations. Upon coordination to a metal ion like strontium, these frequencies are altered.
The asymmetric stretching frequency (ν_as(COO⁻)) and the symmetric stretching frequency (ν_s(COO⁻)) of the carboxylate groups are of particular interest. The separation between these two frequencies (Δν = ν_as - ν_s) provides insight into the coordination mode of the carboxylate group. A larger separation compared to the ionic salt form is indicative of a unidentate coordination, where only one oxygen atom of the carboxylate group binds to the metal. A smaller separation suggests a bidentate or bridging coordination mode. In the case of Sodium (nitrilotriacetato)strontate, the coordination is expected to be primarily through the carboxylate oxygens and the central nitrogen atom, leading to distinct shifts in their vibrational frequencies. researchgate.net
The C-N stretching vibration of the tertiary amine in the NTA ligand also provides evidence of coordination. A shift in the C-N stretching frequency to a higher wavenumber upon complexation indicates the formation of a Sr-N bond, as the nitrogen lone pair is involved in coordination with the metal ion.
Table 1: Typical Vibrational Frequencies for NTA Chelation
| Vibrational Mode | Free Ligand (cm⁻¹) | Metal-NTA Complex (cm⁻¹) | Indication |
|---|---|---|---|
| Asymmetric Carboxylate Stretch (ν_as(COO⁻)) | ~1575 | Shifted | Coordination |
| Symmetric Carboxylate Stretch (ν_s(COO⁻)) | ~1410 | Shifted | Coordination |
Note: These are approximate values and can vary based on the specific metal and experimental conditions.
Hydrogen bonding plays a significant role in the structure and stability of metal-NTA complexes in the solid state and in solution. nih.govchemrxiv.org Vibrational spectroscopy can detect the presence and strength of hydrogen bonds through shifts in the O-H and N-H stretching frequencies, if applicable, and also through perturbations of the carboxylate vibrational modes.
In hydrated forms of this compound, water molecules can be involved in hydrogen bonding with the carboxylate oxygen atoms. These interactions would be observable as broad absorption bands in the high-frequency region of the IR spectrum (around 3200-3500 cm⁻¹), corresponding to the stretching vibrations of the water molecules. The extent of the shift to lower frequencies and the broadening of these bands can be correlated with the strength of the hydrogen bonds. e-bookshelf.de Furthermore, subtle shifts in the carboxylate stretching frequencies can also indicate the involvement of these groups in hydrogen bonding networks. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Insights
NMR spectroscopy is an indispensable tool for elucidating the structure and dynamics of this compound in solution. nih.gov By analyzing the chemical shifts and coupling constants of the ligand's protons and other nuclei, detailed information about its conformation and interaction with the strontium ion can be obtained.
Proton NMR (¹H NMR) spectroscopy can be used to determine the protonation state of the NTA ligand in solution. The chemical shifts of the methylene (B1212753) protons (-CH₂-) of the acetate (B1210297) arms are sensitive to the pH of the solution and the coordination state of the carboxylate groups. nih.gov Titration curves plotting the chemical shifts versus pH can reveal the pKa values associated with the deprotonation of the carboxylic acid groups. nih.gov
In the complex with strontium, the conformation of the NTA ligand can be inferred from the coupling constants between the methylene protons. The coordination to the metal ion restricts the conformational freedom of the ligand, leading to specific through-space interactions that can be detected by advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY).
The coordination of the diamagnetic strontium ion to the NTA ligand induces changes in the chemical shifts of the ligand's nuclei (¹H and ¹³C). Although strontium itself is not directly observable by standard NMR, its influence on the ligand's electronic environment is significant. The protons and carbons closer to the coordination sites (the nitrogen atom and the carboxylate oxygen atoms) will experience the largest changes in their chemical shifts upon complexation.
By comparing the NMR spectra of the free NTA ligand with that of the this compound complex, a map of the metal-induced chemical shifts can be generated. This analysis helps to confirm the coordination sites and provides information about the geometry of the complex in solution.
Table 2: Expected ¹H NMR Chemical Shift Changes Upon Coordination
| Proton | Free Ligand (ppm) | Coordinated Ligand (ppm) | Expected Shift |
|---|
Note: The actual chemical shifts are dependent on the solvent and other experimental conditions.
X-ray Absorption and Emission Spectroscopy for Electronic Structure and Bonding
X-ray Absorption Spectroscopy (XAS) and X-ray Emission Spectroscopy (XES) are powerful techniques for probing the electronic structure and local coordination environment of the strontium atom in the complex. nih.govnih.gov These methods provide element-specific information about the oxidation state, coordination number, and the nature of the coordinating ligands.
X-ray Absorption Near Edge Structure (XANES) analysis of the strontium K-edge can provide information about the oxidation state and the geometry of the coordination sphere. researchgate.net The energy and shape of the absorption edge are sensitive to the effective charge on the strontium ion and the symmetry of its local environment.
Extended X-ray Absorption Fine Structure (EXAFS) analysis provides information about the local atomic structure around the strontium atom. nih.gov By analyzing the oscillations in the absorption coefficient above the absorption edge, it is possible to determine the distances to the neighboring atoms (oxygen and nitrogen from the NTA ligand), their coordination numbers, and the types of atoms. This data is crucial for building a detailed model of the coordination environment of the strontium ion in the complex.
X-ray emission spectroscopy, particularly valence-to-core (VtC) XES, can provide complementary information about the electronic structure of the ligand and its interaction with the metal. nih.govrsc.org By analyzing the emitted X-rays as electrons transition from ligand-based molecular orbitals to a core hole on the metal, insights into the nature of the chemical bond can be obtained.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
Advanced Spectroscopic Techniques for Investigating Excited States (if applicable)
While detailed studies on the excited states of this compound are not prevalent in the literature, several advanced spectroscopic techniques could be applied to investigate these properties. The study of excited states is crucial for understanding the photophysical and photochemical behavior of the complex.
Techniques such as time-resolved fluorescence or phosphorescence spectroscopy could be used to probe the emissive excited states of the complex, if any exist. Although strontium complexes are not typically luminescent, the NTA ligand or impurities could potentially give rise to weak emission.
In cases of paramagnetic species or upon irradiation, Electron Spin Resonance (ESR) spectroscopy could be a valuable tool. For instance, ESR studies have been conducted on decomposition intermediates in strontium nitrate (B79036), revealing the presence of species like NO₃²⁻. rsc.org While this compound is not paramagnetic in its ground state, ESR could be used to study any radical species formed upon UV irradiation or other forms of energy input.
Furthermore, computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), can be employed to model the electronic transitions and predict the excited state properties of the complex, providing a theoretical framework for interpreting experimental spectroscopic data.
Thermodynamic and Kinetic Studies of Complex Formation
Determination of Stability Constants and Associated Thermodynamic Parameters (e.g., ΔH, ΔS)
The stability of a metal complex in solution is quantified by its stability constant (K), often expressed in its logarithmic form (log K). A higher log K value signifies a greater tendency for the complex to form and thus higher stability. byu.eduosti.gov For the strontium-nitrilotriacetate complex, multiple stability constants have been reported under various conditions.
Thermometric studies have been employed to determine both the stability constants and the thermodynamic parameters associated with the formation of strontium chelates. The formation of the strontium-nitrilotriacetate complex involves the displacement of water molecules from the hydrated Sr²⁺ ion by the nitrilotriacetate ligand.
The key thermodynamic parameters governing this process are:
Enthalpy change (ΔH): Represents the heat absorbed or released during the complexation reaction. A negative ΔH (exothermic) indicates that the bonds formed in the complex are stronger than the bonds broken in the reactants.
Entropy change (ΔS): Reflects the change in disorder or randomness of the system. A positive ΔS is generally favorable for complex formation and is often driven by the release of ordered solvent molecules from the metal ion's coordination sphere.
Table 1: Stability Constants and Thermodynamic Data for Strontium-Chelate Interactions
| Chelate | Metal Ion | Log K | ΔH (kcal/mol) | Temperature (°C) | Ionic Strength (M) |
| Nitrilotriacetic acid (NTA) | Sr²⁺ | 5.0 - 7.0 epa.gov | Data not specified | 25 | 0.1 |
| Ethylenediaminetetraacetic acid (EDTA) | Sr²⁺ | 8.63 - 8.69 epa.gov | -4.2 epa.gov | 25 | 0.1 |
This table presents reported stability constants for the strontium-NTA complex and comparative data for the more stable strontium-EDTA complex.
The formation of the Sr-NTA complex is less thermodynamically favorable than the Sr-EDTA complex, as indicated by its lower log K value. epa.gov The enthalpy change for the analogous Sr-EDTA complexation is exothermic, contributing favorably to the complex's stability. epa.gov
Chelate Effect Magnitude for Nitrilotriacetate-Strontium Interactions
Nitrilotriacetic acid (NTA) is a polydentate ligand, meaning it can bind to a central metal ion through multiple donor atoms simultaneously—in this case, one nitrogen atom and three carboxylate groups. This ability to form a ring-like structure with the metal ion leads to a significant increase in complex stability compared to the binding of separate, monodentate ligands. This phenomenon is known as the chelate effect.
Influence of Solution Ionic Strength, pH, and Competing Ions on Complex Stability
The stability of the strontium-nitrilotriacetate complex is not absolute and can be significantly affected by the chemical composition of the solution.
Ionic Strength: In solutions with high concentrations of background electrolytes (high ionic strength), the stability of the complex tends to decrease. The charged ions of the electrolyte can shield the electrostatic attraction between the Sr²⁺ ion and the negatively charged NTA ligand, making the complex less favorable. Studies on analogous systems, such as Sr-EDTA, have shown that developing accurate thermodynamic models requires accounting for the effects of high ionic strength, particularly in environments like high-level nuclear waste. pnnl.gov
pH: The pH of the solution plays a critical role by influencing the protonation state of the nitrilotriacetate ligand. NTA is a polyprotic acid, and at low pH, its carboxylate groups become protonated. This protonation reduces the negative charge of the ligand and its ability to effectively chelate the Sr²⁺ ion, thereby lowering the complex's stability. As the pH increases, the carboxylate groups deprotonate, making the fully anionic NTA³⁻ form available for strong complexation.
Competing Ions: The presence of other metal cations can reduce the stability and formation of the [Sr(NTA)]⁻ complex. Cations with a higher affinity for NTA, such as Ca²⁺, can compete with Sr²⁺ for the ligand, leading to a decrease in the concentration of the strontium complex. epa.gov Similarly, certain anions can affect strontium speciation. For instance, in carbonate-rich solutions, the precipitation of strontium carbonate (SrCO₃) can be a competing reaction that limits the amount of soluble strontium available to form the NTA complex. Current time information in Delhi, IN.
Table 2: Factors Influencing [Sr(NTA)]⁻ Complex Stability
| Factor | Effect on Stability | Mechanism |
| Increasing Ionic Strength | Decreases | Shielding of electrostatic attraction between Sr²⁺ and NTA³⁻. pnnl.gov |
| Decreasing pH | Decreases | Protonation of NTA's carboxylate groups reduces chelation efficiency. |
| Presence of Competing Cations (e.g., Ca²⁺) | Decreases | Competing cations with similar or higher affinity displace Sr²⁺ from the NTA complex. epa.gov |
| Presence of Precipitating Anions (e.g., CO₃²⁻) | Decreases effective stability | Formation of insoluble strontium salts (e.g., SrCO₃) reduces the concentration of free Sr²⁺ available for complexation. Current time information in Delhi, IN. |
Reaction Kinetics and Mechanisms of Ligand Exchange
The study of reaction kinetics provides insight into the speed and mechanism of reactions, such as the formation of the [Sr(NTA)]⁻ complex or the exchange of the NTA ligand with another ligand. Metal complexes are classified as either labile (undergoing rapid ligand substitution) or inert (undergoing slow ligand substitution). Complexes of alkaline earth metals like strontium are typically labile.
Ligand substitution reactions can proceed through several mechanisms:
Dissociative (D) mechanism: The original ligand detaches first, forming an intermediate with a lower coordination number, which is then attacked by the incoming ligand.
Associative (A) mechanism: The incoming ligand attacks the complex first, forming a high-coordination-number intermediate, from which the original ligand then departs.
Interchange (I) mechanism: A concerted process where the incoming ligand enters the coordination sphere as the original ligand is leaving. This can be further classified as associative-interchange (Iₐ) or dissociative-interchange (IᏧ) depending on the degree of bonding with the incoming and outgoing ligands in the transition state.
For labile complexes like strontium-nitrilotriacetate, ligand exchange is generally very fast, and the mechanism is often of the interchange type, with a significant degree of dissociative character (IᏧ). This implies that the breaking of the Sr-OH₂ bond (from the hydrated ion) is a key step in the formation of the complex.
Speciation Modeling in Non-Biological Multicomponent Systems
In complex chemical environments, such as industrial process streams or natural waters, strontium can exist in various forms, including the free hydrated ion (Sr²⁺), the [Sr(NTA)]⁻ complex, and various other ion pairs or solid phases. Speciation modeling is a computational tool used to calculate the concentration of each of these species under specific conditions of pH, ionic strength, and the total concentrations of all components.
These models rely on comprehensive thermodynamic databases that contain the stability constants for all relevant complexes and solubility products for potential precipitates. iaea.org For instance, modeling the behavior of strontium in the presence of NTA and other ions like carbonate and nitrate (B79036) is crucial for applications such as the treatment of nuclear waste. pnnl.govCurrent time information in Delhi, IN. By inputting the system's parameters, these models can predict whether strontium will exist predominantly as the NTA complex, precipitate as strontium carbonate, or remain as a free ion. This predictive capability is essential for designing separation processes and for environmental risk assessment.
Thermal Decomposition Pathways and Solid State Transformations
Thermogravimetric and Differential Thermal Analysis of Decomposition Processes
The thermal decomposition of nitrilotriacetic acid (NTA) and its salts provides insight into the expected gaseous products. Studies on the thermal degradation of NTA indicate that decomposition occurs at temperatures around 290°C and above, proceeding through a stepwise decarboxylation reaction. researchgate.net For trisodium (B8492382) nitrilotriacetate, heating to decomposition has been reported to emit toxic fumes of nitrogen oxides and disodium (B8443419) oxide. nih.gov
Table 1: Anticipated Gaseous Evolution and Solid-State Residuals
| Component | Anticipated Gaseous Products | Expected Solid-State Residual |
| Nitrilotriacetate (NTA) Ligand | Carbon Dioxide (CO₂), Nitrogen Oxides (NOx) | - |
| Sodium | Disodium Oxide (Na₂O) | Disodium Oxide (Na₂O) |
| Strontium | - | Strontium Oxide (SrO) |
This table is based on the decomposition characteristics of individual components and related compounds.
Kinetic analysis of non-isothermal decomposition data, typically obtained from TGA at multiple heating rates, allows for the determination of kinetic parameters such as activation energy (Ea) and the reaction model. While specific kinetic studies on Sodium (nitrilotriacetato)strontate are not available, research on the non-isothermal decomposition of strontium nitrate (B79036) (Sr(NO₃)₂) offers a valuable reference.
A study on the thermal decomposition of Sr(NO₃)₂ using thermogravimetry at different heating rates (5, 10, 15, and 20 K/min) in a nitrogen atmosphere showed that the decomposition occurs in a single step. asianpubs.org The activation energies were calculated using various model-free and model-fitting methods. asianpubs.org
Table 2: Apparent Activation Energies for the Decomposition of Strontium Nitrate
| Method | Average Apparent Activation Energy (kJ/mol) |
| Straink | 344.37 |
| Flynn-Wall-Ozawa | 341.39 |
| KAS (Kissinger-Akahira-Sunose) | 344.05 |
| Friedman | 362.62 |
Data from the kinetic study of strontium nitrate decomposition. asianpubs.org
The appropriate conversion model for the decomposition of strontium nitrate was identified as a "Diffusion model (D4)". asianpubs.org This suggests that the reaction rate is controlled by the diffusion of gaseous products through the solid product layer. A similar approach could be applied to study the decomposition kinetics of this compound to understand its reaction mechanism.
Formation of Strontium-Containing Phases upon Thermal Treatment
The thermal treatment of this compound serves as a precursor route to synthesize various strontium-containing materials. The controlled decomposition and subsequent calcination are crucial for determining the crystalline phases and microstructure of the final product.
Calcination of the precursor at elevated temperatures is expected to lead to the formation of crystalline strontium compounds. The specific phases formed will depend on the temperature, atmosphere, and the presence of other components like sodium. Initially, the decomposition of the organic ligand will leave a mixture of metal oxides or carbonates.
At higher temperatures, these intermediates will react and crystallize. For instance, in the absence of other reactants, the final product of strontium precursor calcination is typically strontium oxide (SrO). However, in the presence of sodium, mixed metal oxides or other complex phases could be formed. The evolution of these crystalline phases can be monitored using techniques like X-ray Diffraction (XRD) at various stages of the calcination process.
The thermal decomposition of a metal-organic precursor like this compound is a versatile method for controlling the microstructure of the resulting material. The morphology of the initial precursor can influence the final product's structure. By carefully controlling the heating rate, temperature, and atmosphere during decomposition, it is possible to tailor properties such as particle size, porosity, and surface area.
For example, a rapid heating rate might lead to a more porous structure due to the fast evolution of gaseous products, while a slower, controlled calcination can result in denser, more crystalline particles. This control over microstructure is vital for applications where material properties are structure-dependent.
Theoretical and Computational Chemistry
Quantum Chemical Calculations (Density Functional Theory, Ab Initio) for Electronic Structure and Bonding
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the molecular properties of coordination compounds. nih.govnih.gov For the [Sr(NTA)]⁻ complex, these methods can predict its geometry, vibrational modes, and the nature of the strontium-ligand bonds.
The geometry of the [Sr(NTA)]⁻ anion is anticipated to be governed by the coordination of the strontium ion by the tetradentate nitrilotriacetate ligand. The NTA ligand wraps around the metal center, with the nitrogen atom and the oxygen atoms of the three carboxylate groups forming coordinate bonds with the strontium ion. wikipedia.orgmdpi.com In aqueous solutions, it is also likely that water molecules complete the coordination sphere of the strontium ion. nih.gov DFT calculations on similar alkaline earth metal complexes with chelating agents like EDTA have shown that the metal-oxygen and metal-nitrogen bond lengths are crucial parameters defining the complex's stability. researchgate.net
The vibrational frequencies of the complex are expected to show characteristic shifts upon coordination. The stretching frequencies of the C=O bonds in the carboxylate groups are likely to be lowered, while new vibrational modes corresponding to the Sr-N and Sr-O stretching will appear at lower frequencies, typically in the far-infrared region. rsc.orgsamipubco.comethernet.edu.et Theoretical calculations can predict these frequencies, which can be compared with experimental infrared and Raman spectra to validate the computed structure. ijcce.ac.ir
Table 1: Predicted Molecular Geometry Parameters for [Sr(NTA)(H₂O)₃]⁻ based on Analogous Systems
| Parameter | Predicted Value Range | Basis of Prediction |
|---|---|---|
| Sr-N Bond Length | 2.60 - 2.80 Å | Analogy with Ca-NTA and other Sr complexes. wikipedia.orgnih.gov |
| Sr-O (carboxylate) Bond Length | 2.50 - 2.70 Å | Analogy with Ca-NTA and Sr-EDTA complexes. wikipedia.orgresearchgate.net |
| Sr-O (water) Bond Length | 2.65 - 2.85 Å | Ab initio molecular dynamics of hydrated Sr²⁺. nih.gov |
| O-Sr-O Bond Angle | 70 - 90° | General coordination chemistry principles. |
This table presents predicted values based on computational studies of chemically similar compounds due to the absence of direct experimental or computational data for Sodium (nitrilotriacetato)strontate.
Table 2: Predicted Key Vibrational Frequencies for [Sr(NTA)]⁻ Complex
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Comments |
|---|---|---|
| Asymmetric C=O Stretch | 1580 - 1620 | Shifted to lower frequency upon coordination. |
| Symmetric C=O Stretch | 1400 - 1450 | Also shifted to lower frequency. |
| C-N Stretch | 1080 - 1120 | Minor shift upon coordination. |
| Sr-N Stretch | 350 - 450 | Appearance of a new band in the far-IR region. rsc.orgsamipubco.com |
This table provides predicted vibrational frequencies based on general trends observed in the infrared and Raman spectra of metal-NTA and other similar chelate complexes.
The bonding in this compound is expected to be predominantly ionic in character, a common feature for complexes of alkaline earth metals. nih.gov A Natural Bond Orbital (NBO) analysis, as part of a DFT calculation, would likely reveal a significant positive charge on the strontium atom and negative charges on the nitrogen and oxygen atoms of the NTA ligand. icmp.lviv.ua This charge distribution confirms the ion-dipole and electrostatic interactions that dominate the bonding.
The interaction between the strontium ion and the NTA ligand can be further understood by analyzing the frontier molecular orbitals (HOMO and LUMO). The HOMO is expected to be localized on the NTA ligand, specifically on the oxygen and nitrogen atoms, while the LUMO would likely be centered on the strontium ion, indicating its role as the electron acceptor (Lewis acid). The energy gap between the HOMO and LUMO can provide insights into the chemical reactivity and stability of the complex.
Molecular Dynamics Simulations for Crystal Packing and Solution Interactions
Molecular dynamics (MD) simulations are a valuable tool for understanding the behavior of ions and molecules in both the solid state and in solution. acs.orgresearchgate.net For this compound, MD simulations could predict how the [Sr(NTA)]⁻ anions and Na⁺ cations arrange themselves in a crystal lattice. These simulations can reveal the non-covalent interactions, such as hydrogen bonds and van der Waals forces, that stabilize the crystal structure. researchgate.net
In aqueous solution, MD simulations can model the hydration of the individual ions (Na⁺ and [Sr(NTA)]⁻) and provide insights into the structure of the hydration shells. nih.gov The simulations can also describe the dynamics of the ions and water molecules, including diffusion coefficients and residence times of water molecules in the hydration spheres. This information is crucial for understanding the behavior of the compound in biological and environmental systems.
Computational Prediction of Chemical Speciation and Thermodynamic Properties in Complex Environments
Computational methods can be employed to predict the chemical speciation of this compound in complex aqueous environments, such as those containing other metal ions and ligands. osti.gov By calculating the Gibbs free energies of formation for various possible complexes, it is possible to determine the most stable species under different conditions of pH and concentration. rsc.org
For instance, in a solution containing other metal ions, there could be a competition for the NTA ligand. Computational models can predict the extent to which strontium remains complexed with NTA in the presence of these competing ions. Similarly, the protonation state of the NTA ligand is pH-dependent, and computational models can predict the dominant species across a range of pH values. This is particularly important for understanding its potential applications in areas like environmental remediation. acs.org
Table 3: Computationally Derived Thermodynamic Properties of Related Systems
| Property | System | Value | Computational Method |
|---|---|---|---|
| Hydration Free Energy | Sr²⁺(aq) | -331.8 kcal/mol | Ab initio MD and statistical mechanics nih.gov |
| Binding Affinity to EDTA⁴⁻ | Sr²⁺ | High | DFT researchgate.net |
Applications in Environmental Remediation and Advanced Materials Science Non Biological
Chelation Chemistry in Environmental Management
The ability of the NTA component of Sodium (nitrilotriacetato)strontate to bind strongly with a variety of metal ions is the foundation of its utility in environmental science. ontosight.ai This chelation mechanism allows for the precise control of metal speciation and mobility in complex environmental systems.
The nitrilotriacetate (NTA) ligand within the Na[Sr(NTA)] complex is a powerful agent for both the sequestration and mobilization of heavy metal ions in contaminated soil and water. ontosight.ai By forming stable, water-soluble complexes with various metal cations, it can alter their environmental fate. ontosight.ai
Sequestration: In some scenarios, the goal is to immobilize toxic metals to reduce their bioavailability. While NTA typically increases solubility, its application in specific treatment processes can lead to the sequestration of metals into a more manageable phase.
Mobilization: More commonly, NTA is used for environmental remediation through mobilization. When applied to contaminated soils, the NTA anion can leach problematic heavy metals like chromium and copper by forming soluble NTA-metal complexes. ontosight.ai This process effectively extracts the metals from the soil matrix into an aqueous phase, which can then be collected and treated to remove the contaminants. ontosight.ai
The effectiveness of NTA as a chelating agent stems from its ability to form stable complexes with a wide range of di- and trivalent metal ions. The stability of these complexes is a critical factor in its remediation capabilities.
Table 1: Stability Constants of Nitrilotriacetate (NTA) with Various Metal Ions
| Metal Ion | Log Stability Constant (log K) |
|---|---|
| Calcium (Ca²⁺) | 6.4 |
| Iron (Fe³⁺) | 8.8 |
| Copper (Cu²⁺) | 12.9 |
| Nickel (Ni²⁺) | 11.5 |
| Zinc (Zn²⁺) | 10.7 |
| Cadmium (Cd²⁺) | 9.8 |
| Lead (Pb²⁺) | 11.4 |
This table presents data on the stability of complexes formed between the NTA ligand and various metal ions, indicating the strength of the chelation.
In the context of radionuclide management, the chelating properties of the NTA ligand are of significant interest for treating liquid nuclear waste streams. These streams often contain hazardous radioactive isotopes, including fission products like Strontium-90. The chemical principle involves using a chelating agent to bind with these radioactive metal ions, facilitating their separation and concentration.
Industrial Applications as Chelating Agents
The fundamental action of controlling metal ions is highly valuable in numerous industrial processes where the presence of free metal ions can cause significant operational problems. irochelating.com
In industrial settings, this compound can function as a source of the NTA chelating agent to manage the behavior of problematic metal ions in process water and various formulations. irochelating.com A primary application is in water softening and the prevention of scale formation. nih.gov
Boiler Water Treatment: Metal ions that cause water "hardness," primarily Calcium (Ca²⁺) and Magnesium (Mg²⁺), can precipitate as carbonate or sulfate (B86663) scales in boilers and pipes, leading to reduced efficiency and blockages. nih.gov The NTA ligand sequesters these ions, forming soluble complexes and preventing them from precipitating, thereby maintaining the integrity and efficiency of the system. nih.gov
Industrial Cleaners and Detergents: NTA is used as a builder in industrial detergents to replace phosphates. nih.govirochelating.com It works by chelating Ca²⁺ and Mg²⁺ ions in the wash water, which would otherwise interfere with the action of the surfactants, thus enhancing cleaning performance. irochelating.com
Textile and Paper Industries: In the textile and paper pulp industries, trace amounts of metal ions can interfere with dyeing processes and reduce the effectiveness of bleaching agents. NTA is used to chelate these metals, ensuring product quality and process stability.
Contribution to the Synthesis and Properties of Functional Materials
Beyond its role in managing existing metal ions, this compound has potential as a specialized chemical precursor in the field of materials science for the creation of advanced functional materials.
The synthesis of advanced ceramics and nanomaterials often requires precursors that can deliver constituent elements in a highly pure and uniformly distributed manner. This compound can serve as an excellent precursor for strontium-containing materials, such as strontium titanate (SrTiO₃) or strontium-doped lanthanum manganite (LSM), which have important electronic and catalytic properties.
In the precursor or sol-gel method of synthesis, the chelate complex ensures that strontium ions are distributed homogeneously at a molecular level within a solution or gel along with other precursors (e.g., titanium or manganese complexes). Upon controlled thermal decomposition (calcination), the organic NTA ligand is burned off, yielding a highly reactive and exceptionally fine strontium oxide powder. This process leads to the formation of a final ceramic product with greater phase purity, a more uniform microstructure, and enhanced properties compared to materials synthesized by the conventional solid-state reaction of mixing bulk powders. This homogeneity is crucial for producing high-performance electronic ceramics and nanomaterials with reliable and consistent electrical, dielectric, or magnetic properties. ekb.eg
Table 2: Comparison of Synthesis Methods for Strontium-Based Ceramics
| Feature | Conventional Solid-State Method | Precursor (Chelate) Method |
|---|---|---|
| Starting Materials | Bulk oxides/carbonates (e.g., SrCO₃, TiO₂) | Metal-organic complexes (e.g., Na[Sr(NTA)]) |
| Mixing | Mechanical grinding (micrometer scale) | Atomic/molecular level mixing in solution |
| Homogeneity | Lower, risk of phase impurities | High, leads to phase-pure materials |
| Reaction Temperature | Generally higher | Often lower due to higher reactivity |
| Final Particle Size | Larger, less uniform | Finer, more uniform (nanoscale possible) |
| Product Properties | Standard performance | Enhanced and more consistent properties |
This table outlines the advantages of using a chelate precursor like this compound for synthesizing advanced materials compared to traditional methods.
Influence on Surface Modification Processes and Coating Technologies
The application of this compound in the realm of non-biological surface modification and advanced materials science is an area of emerging interest, primarily extrapolated from the known functionalities of its constituent components: the strontium ion (Sr²⁺) and the chelating agent, nitrilotriacetic acid (NTA). While direct research on the compound itself in coating technologies is limited, a theoretical framework for its potential influence can be constructed by examining the established roles of strontium compounds and NTA in surface treatments.
The theoretical function of this compound in surface modification lies in the dual action of its components. The nitrilotriacetato- ligand can act as an anchoring group, binding to metal substrates, while the strontium ion can be delivered to the surface to impart specific properties such as corrosion resistance. corrosionpedia.compaint.orgpcimag.com Chelating agents like NTA are known to be effective in metal surface treatments, including cleaning and ensuring uniform metal deposition in electroplating processes. chemiis.comcorrosionpedia.com
The incorporation of strontium into coatings is recognized for its ability to enhance performance. For instance, strontium compounds have been used as pigment extenders or fillers in paints and powder coatings to improve mechanical properties and provide UV resistance. straitsresearch.com Furthermore, strontium has been investigated as a corrosion inhibitor, often as a less toxic alternative to chromate-based inhibitors. corrosionpedia.compaint.org
The potential for this compound in surface modification can be summarized in the following key areas:
Corrosion Inhibition: The strontium component is a known corrosion inhibitor. corrosionpedia.compaint.org The NTA part of the molecule could facilitate the adhesion of the strontium to a metal surface, forming a protective layer.
Surface Pre-treatment: As a chelating agent, the NTA component could be utilized in the cleaning and preparation of metal surfaces prior to the application of primary coatings. chemiis.comcorrosionpedia.comwikipedia.org
Enhanced Coating Adhesion: The ability of NTA to form complexes with metal ions could potentially improve the bonding between a coating and a metal substrate. specialchem.comrsc.org
Functional Coatings: The controlled release of strontium ions from a coating matrix could be explored for creating "smart" coatings with self-healing or stimuli-responsive properties.
Below are data tables summarizing the researched applications and properties of strontium and nitrilotriacetic acid in the context of surface modification and coatings, which form the basis for the hypothesized applications of this compound.
Table 1: Investigated Roles of Strontium in Surface Coatings
| Application Area | Function | Observed Effects & Research Findings |
| Corrosion Inhibition | Acts as a corrosion inhibitor, often replacing more toxic compounds like chromates. corrosionpedia.compaint.org | Strontium chromate (B82759) is a highly effective corrosion inhibitor for metals like aluminum and its alloys. corrosionpedia.com Non-toxic strontium-based inhibitors are being developed as environmentally friendly alternatives. paint.org |
| Pigment & Filler | Used as a pigment extender or filler in paints and coatings. straitsresearch.com | Enhances mechanical properties, improves film coverage, and provides UV resistance. straitsresearch.com |
| Biomedical Coatings | Promotes osseointegration and possesses some antibacterial properties on medical implants. nih.govfrontiersin.orgnih.gov | Strontium-doped coatings have been shown to enhance bone formation and can reduce bacterial adhesion. nih.govfrontiersin.orgnih.gov |
| Alloy Coatings | Used in the creation of specialized alloy coatings. | Strontium is a component in some non-chromate corrosion inhibitors for aluminum alloys. google.com |
Table 2: Functional Applications of Nitrilotriacetic Acid (NTA) in Surface Treatments
| Application Area | Function | Mechanism & Research Findings |
| Metal Surface Cleaning | Removes metal ions and scale from surfaces. chemiis.comcorrosionpedia.com | Forms stable, water-soluble complexes with metal ions, aiding in their removal from surfaces. corrosionpedia.comwikipedia.org |
| Electroplating | Controls metal ion concentration in plating baths. chemiis.com | Ensures uniform metal deposition and prevents the precipitation of unwanted metal salts. chemiis.com |
| Coating Formulation | Can act as a stabilizer and complexing agent within a coating mixture. specialchem.com | Enhances the solubility and stability of metal ions in coating formulations, preventing unwanted reactions. specialchem.com |
| Corrosion Studies | Used in research to understand the corrosive effects of chelating agents on metals. | NTA-based detergent formulations have been shown to be more corrosive to certain metals compared to phosphate-based detergents. epa.gov |
The synergistic combination of these properties in a single molecule, this compound, suggests a potential for multifunctional additives in advanced coating systems. For example, a coating containing this compound could simultaneously benefit from the surface-pre-treating and adhesion-promoting effects of the NTA and the corrosion-inhibiting properties of the strontium. Further empirical research is necessary to validate these hypothesized applications and to determine the optimal formulations and performance characteristics of coatings containing this compound.
Future Research Directions and Advanced Methodologies
Exploration of Novel Synthetic Pathways and Analogues
The development of new and efficient synthetic methods is crucial for accessing high-purity materials and for tuning the properties of the final product. Future research should explore a variety of synthetic strategies beyond simple precipitation reactions.
Hydrothermal Synthesis: This technique, which employs water or other solvents at elevated temperatures and pressures, has been successfully used to create a variety of novel coordination compounds with diverse structures and properties. wikipedia.org Applying hydrothermal methods to the synthesis of Sodium (nitrilotriacetato)strontate could lead to the formation of unique crystalline phases or polymeric structures with interesting characteristics. The ability to control reaction conditions such as temperature, pressure, and pH can allow for fine-tuning of the final product's morphology and dimensionality.
Synthesis of Analogues: The synthesis of analogues of this compound can provide valuable insights into structure-property relationships. This can be achieved in several ways:
Modification of the NTA Ligand: The NTA ligand can be chemically modified to introduce different functional groups. For instance, creating amide derivatives of NTA has been shown to produce ligands with altered coordination properties and selectivity for different metal ions. ontosight.ainih.gov
Mixed-Metal Complexes: Introducing a second metal ion into the structure can lead to the formation of mixed-metal complexes with unique magnetic, optical, or catalytic properties. The synthesis of a nickel-sodium complex with a nitrilotriacetamide (B1596190) ligand demonstrates the feasibility of this approach. nih.govepa.gov
Substitution of Strontium: Replacing strontium with other alkaline earth metals (e.g., calcium, barium) or transition metals would allow for a systematic study of how the metal ion influences the structure and properties of the resulting complex.
Application of In-Situ Characterization Techniques for Mechanistic Understanding
Understanding the mechanism of formation of this compound is key to controlling its synthesis and properties. In-situ characterization techniques, which monitor the reaction as it happens, are powerful tools for elucidating reaction pathways, identifying intermediates, and determining kinetics.
Future studies could employ techniques such as:
In-Situ NMR Spectroscopy: For reactions in solution, 1H and 13C NMR can be used to track the consumption of reactants and the formation of products and intermediates in real-time. This can provide valuable information about the coordination environment of the ligand as it binds to the strontium ion.
In-Situ Spectroscopic Methods: Techniques like UV-Vis and Raman spectroscopy can be used to monitor changes in the electronic structure and vibrational modes of the molecules during the reaction, providing insights into the coordination process.
In-Situ X-ray Diffraction: For solid-state reactions or crystallization processes, in-situ X-ray diffraction can track the formation of crystalline phases and identify any transient amorphous or crystalline intermediates.
The combination of these techniques can provide a comprehensive picture of the formation mechanism of this compound, from the initial coordination of the NTA ligand to the final crystal growth.
Development of Integrated Experimental and Computational Models for Complex Systems
Computational modeling has become an indispensable tool in modern chemistry for predicting the properties of molecules and materials and for interpreting experimental data. The development of integrated experimental and computational models for this compound and related systems would be a significant step forward.
Density Functional Theory (DFT) Studies: DFT calculations can be used to:
Predict the most stable geometric structure of the Na[Sr(NTA)] complex.
Calculate the vibrational frequencies, which can be compared with experimental IR and Raman spectra for structural validation.
Determine the electronic structure and bonding characteristics, providing insights into the nature of the strontium-NTA interaction.
Model the stability of different potential analogues and mixed-metal complexes. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the behavior of the complex in solution, including its hydration structure and dynamics. This is particularly relevant for understanding its applications in aqueous environments.
The data presented in the table below illustrates the kind of information that can be obtained from DFT calculations on metal-NTA complexes, in this case for a hypothetical study on this compound.
| Property | Calculated Value | Significance |
| Sr-N Bond Length | ~2.8 Å | Indicates the strength of the coordination bond between strontium and the nitrogen atom of the NTA ligand. |
| Sr-O Bond Lengths | ~2.5 - 2.7 Å | Shows the coordination of the carboxylate groups to the strontium ion. |
| Vibrational Frequencies | Multiple bands | Can be correlated with experimental IR and Raman spectra to confirm the structure. |
| Binding Energy | Negative value | A large negative binding energy indicates a stable complex. |
This table is illustrative and based on typical values for related metal complexes. Actual values would need to be determined by specific DFT calculations for this compound.
By combining the results of these computational models with experimental data, a much deeper understanding of the structure, properties, and reactivity of this compound can be achieved.
Investigation of Supramolecular Assembly and Crystal Engineering Principles
Supramolecular chemistry focuses on the non-covalent interactions that govern the assembly of molecules into larger, organized structures. The principles of crystal engineering, a subset of supramolecular chemistry, can be applied to design and synthesize novel solid-state materials with desired properties.
Future research in this area for this compound could focus on:
Hydrogen Bonding Networks: The NTA ligand has multiple hydrogen bond donors and acceptors, which can lead to the formation of extensive hydrogen-bonded networks in the solid state. Controlling these interactions could allow for the design of materials with specific topologies.
Metal-Organic Frameworks (MOFs): NTA and its derivatives can act as building blocks for the construction of MOFs. These materials are highly porous and have potential applications in gas storage, separation, and catalysis. The possibility of forming a strontium-based MOF with the NTA ligand is an exciting avenue for exploration.
Supramolecular Hydrogels: It has been shown that some NTA-based molecules can form supramolecular hydrogels that can bind metal ions. Investigating whether this compound or its derivatives can form such gels could lead to new materials for environmental remediation or drug delivery.
The following table summarizes potential supramolecular structures that could be targeted in future research on this compound.
| Supramolecular Structure | Key Interactions | Potential Applications |
| 1D Coordination Polymer | Strontium-NTA coordination, hydrogen bonding | Luminescent materials, sensors |
| 2D Layered Structure | van der Waals forces between layers, hydrogen bonding | Intercalation hosts, catalysts |
| 3D Metal-Organic Framework | Strong coordination bonds in a porous network | Gas storage, separation, catalysis |
| Supramolecular Hydrogel | Hydrogen bonding, host-guest interactions | Environmental remediation, drug delivery |
By systematically studying the non-covalent interactions and applying the principles of crystal engineering, it may be possible to create a wide range of new materials based on this compound with tailored properties and functions.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing sodium (nitrilotriacetato)strontate, and how can its purity be validated?
- Methodological Answer : Synthesis typically involves stoichiometric reactions between strontium salts and nitrilotriacetic acid (NTA) derivatives under controlled pH (8–10). For example, tri-sodium NTA monohydrate (CAS 5064-31-3) reacts with SrCl₂ in aqueous medium, followed by crystallization . Purity validation requires elemental analysis (Sr:Na ratio), FT-IR for ligand coordination, and X-ray diffraction (XRD) to confirm crystal structure .
Q. How does this compound interact with transition metals in solution, and what analytical methods are suitable for studying these interactions?
- Methodological Answer : The compound acts as a polydentate ligand, preferentially binding to Sr²⁺ via carboxylate and amine groups. Competitive binding studies with metals like Fe³⁺ or Cu²⁺ can be conducted using UV-Vis spectroscopy (monitoring absorbance shifts at 250–300 nm) or potentiometric titrations to determine stability constants . ICP-MS quantifies metal displacement efficiency .
Q. What are the standard protocols for assessing the environmental stability of this compound in aqueous systems?
- Methodological Answer : Conduct batch experiments under varying pH (4–10), temperature (20–50°C), and ionic strength. Monitor degradation via HPLC to quantify residual NTA ligands and measure Sr²⁺ release via atomic absorption spectroscopy. Include controls with EDTA or citrate for comparative stability .
Advanced Research Questions
Q. How can contradictions in toxicity data for this compound be resolved, particularly regarding its teratogenicity and metal displacement effects?
- Methodological Answer : Discrepancies arise from differences in experimental models (e.g., rodent vs. aquatic species) and exposure durations. Replicate studies using standardized protocols:
- In vivo : Administer doses (e.g., 50–200 mg/kg/day) to pregnant rats and assess fetal malformations via histopathology .
- In vitro : Use human cell lines (e.g., HEK293) to test Sr²⁺ bioavailability using fluorescence probes (e.g., Fura-2) .
- Apply multivariate statistical analysis to isolate confounding variables (e.g., pH, coexisting ions) .
Q. What kinetic models best describe the catalytic role of this compound in isomerization or redox reactions?
- Methodological Answer : Use steady-state kinetics with pseudo-first-order conditions. For example, monitor vinyl radical isomerization rates via EPR spectroscopy under varying [Sr-NTA] (0.1–10 mM). Fit data to the Michaelis-Menten model, and validate using Arrhenius plots to derive activation energy (Eₐ) . Compare with DFT simulations of transition states .
Q. How does the coordination geometry of this compound influence its chelation efficiency in complex matrices (e.g., biological fluids or industrial wastewater)?
- Methodological Answer : Perform EXAFS (Extended X-ray Absorption Fine Structure) to determine Sr–O/N bond distances and coordination numbers. Pair with competitive chelation assays in simulated biological fluids (e.g., artificial lysosomal fluid) to measure Sr²⁺ retention. Correlate structural data with thermodynamic parameters (ΔG, log K) .
Data Analysis and Reproducibility
Q. What statistical approaches are recommended for reconciling discrepancies in Sr²⁺ sequestration efficiency across studies?
- Methodological Answer : Apply meta-analysis to pooled data from peer-reviewed studies (n ≥ 10). Use random-effects models to account for heterogeneity in experimental conditions (pH, temperature). Sensitivity analysis identifies outliers, while subgroup analysis isolates method-specific biases (e.g., AAS vs. ICP-MS precision) .
Q. How should researchers design experiments to ensure reproducibility in synthesizing and characterizing this compound?
- Methodological Answer : Adopt the "Replication Recipe":
- Synthesis : Document exact molar ratios, pH adjustments (±0.1 units), and crystallization times.
- Characterization : Share raw XRD/FT-IR spectra and crystallographic data (CCDC deposition).
- Reporting : Follow the Beilstein Journal guidelines, including detailed experimental subsections and supplementary files for instrument parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
